![molecular formula C17H28N2O6 B12871775 Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[111]pentan-1-yl)hydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C17H28N2O6 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese (III) dipivaloylmethane (Mn(dpm)3). This reaction yields the desired compound through a hydrohydrazination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds suggests that similar methodologies could be employed. The use of flow photochemical addition and batch haloform reactions are potential approaches for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced forms like 1-bicyclo[1.1.1]pentylhydrazine, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and strained structure that can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate: A closely related compound with similar structural features.
1-Bicyclo[1.1.1]pentylhydrazine: A reduced form of the compound with different reactivity and applications.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound used in various chemical and biological studies.
Uniqueness
Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of a bicyclo[1.1.1]pentane core with hydrazine and ester functional groups.
Propriétés
Formule moléculaire |
C17H28N2O6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C17H28N2O6/c1-14(2,3)24-12(21)18-19(13(22)25-15(4,5)6)17-8-16(9-17,10-17)11(20)23-7/h8-10H2,1-7H3,(H,18,21) |
Clé InChI |
ZDHKTWTZEQMCMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


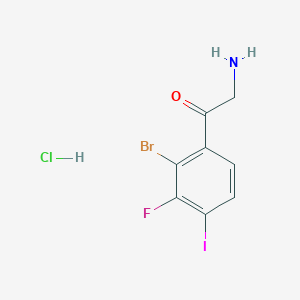

![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)

![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
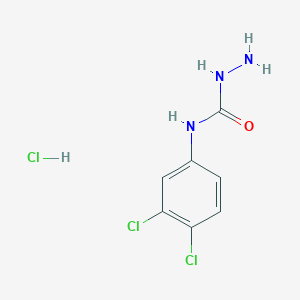
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)

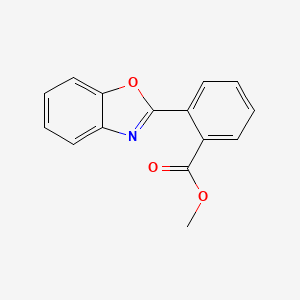
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
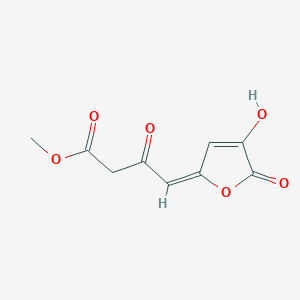
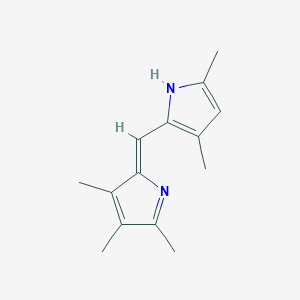
gold](/img/structure/B12871767.png)
